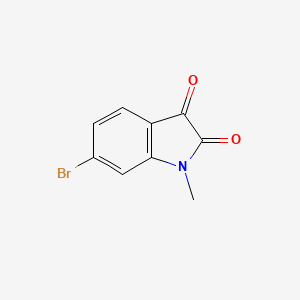

6-Bromo-1-methylindoline-2,3-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRBNKIRHLSRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648127 | |

| Record name | 6-Bromo-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-64-1 | |

| Record name | 6-Bromo-1-methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667463-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1 Methylindoline 2,3 Dione

Historical and Contemporary Approaches to Isatin (B1672199) Derivative Synthesis

Isatin (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their presence in natural products and their wide-ranging biological activities. dergipark.org.trchemimpex.com The synthetic versatility of the isatin scaffold allows for numerous structural modifications, leading to a diverse array of compounds for applications in medicinal chemistry and materials science. dergipark.org.trmyskinrecipes.com

Historically, the synthesis of the isatin core has been dominated by several well-established name reactions. nih.govnih.gov

Sandmeyer Procedure: This is one of the oldest and most frequently utilized methods for preparing isatin and its derivatives. nih.govchemicalbook.com The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, which forms an isonitrosoacetanilide intermediate. biomedres.us This intermediate is then cyclized using a strong acid, such as sulfuric acid, to produce the isatin ring. chemicalbook.combiomedres.us While effective, this method can be limited when dealing with certain substituted anilines, sometimes resulting in low yields or mixtures of isomers. researchgate.net

Stolle Synthesis: The Stolle synthesis offers a more direct pathway, particularly for N-substituted isatins. chemicalbook.com It involves the reaction of a secondary arylamine with oxalyl chloride to create a chlorooxalylanilide intermediate, which is then cyclized with a Lewis acid like aluminum chloride or titanium tetrachloride. dergipark.org.trchemicalbook.com

Gassman Synthesis: The Gassman procedure provides another route to the isatin nucleus. This multi-step synthesis involves the reaction of an appropriate aniline with a chlorosulfonium salt. researchgate.net

Martinet Synthesis: This method involves the reaction of an aniline with an oxomalonate (B1226002) ester. researchgate.net It is particularly useful for synthesizing isatins with substitutions at specific positions on the aromatic ring. nih.gov

These conventional methods, while foundational to isatin chemistry, often require harsh conditions and may generate significant waste, prompting the development of more modern approaches. nih.gov

Reflecting a broader shift in chemical synthesis, recent research has focused on developing greener and more efficient methods for producing isatin derivatives. nih.govirapa.org These strategies aim to reduce reaction times, minimize waste, and use less hazardous materials.

Key advancements include:

Catalyst Innovation: Metal-free synthesis using I2-DMSO as a catalyst has been developed for creating N-substituted isatins from 2-amino acetophenones through C-H bond activation and cyclization. dergipark.org.tr

Green Solvents: The use of environmentally friendly solvents like water or ethanol-water mixtures has been explored. researchgate.net For example, some reactions are conducted in an aqueous medium to provide excellent yields in short reaction times. researchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to be a simple and efficient method for reactions like the N-alkylation of isatin, often improving results compared to conventional heating. nih.gov

Photochemical Oxidation: An eco-friendly approach involving the oxidation of indoles using oxygen as the oxidant in the presence of a photosensitizer has been reported as a modern method for synthesizing N-alkylated isatins. nih.govirapa.org

Targeted Synthesis of 6-Bromo-1-methylindoline-2,3-dione

The most direct route to this compound involves the targeted modification of a 6-bromoisatin (B21408) precursor.

The synthesis of this compound is typically achieved through the N-alkylation of 6-bromoisatin. nih.govnih.gov This reaction introduces a methyl group onto the nitrogen atom of the indoline (B122111) ring system. The process involves deprotonating the nitrogen of 6-bromoisatin with a base, creating an isatin anion. This anion then acts as a nucleophile, attacking a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the final product.

The selection of base and solvent is critical for the reaction's success. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base, and polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone. nih.govsciencemadness.org

Table 1: Representative N-Alkylation Reaction Conditions

| Precursor | Alkylating Agent | Base | Solvent | Catalyst | Outcome |

| Isatin | Ethyl Chloroacetate | K₂CO₃ or Cs₂CO₃ | DMF or NMP | None | Optimized for best results nih.gov |

| 6-Bromopurine | [¹¹C]CH₃I | K₂CO₃ | THF, 2-MeTHF, AcOEt | None | Improved product selectivity nih.gov |

| Pyrrolidin-2-one | Benzyl Bromide | K₂CO₃ | Toluene | TBAB | Solid/Liquid PTC studied rsc.org |

This table presents examples of N-alkylation conditions for isatin and related nitrogen heterocycles to illustrate common reagents and conditions.

Phase Transfer Catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases (e.g., a solid base and a substrate in an organic solvent). rsc.orgrsc.org For the N-alkylation of isatins, PTC offers significant advantages, including the use of less expensive and milder inorganic bases like potassium carbonate and the avoidance of anhydrous or harsh solvents. rsc.orgacsgcipr.org

A typical PTC system for this synthesis would involve 6-bromoisatin and solid potassium carbonate in a non-polar solvent like toluene. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. The catalyst transports the isatin anion, formed at the solid-liquid interface, into the organic phase where it can react with the methylating agent. rsc.org This method can lead to higher yields, easier workup, and a safer, more cost-effective process. rsc.orgphasetransfercatalysis.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound.

Base and Solvent: The choice of base and solvent system is paramount. While strong bases in polar aprotic solvents like DMF are effective, milder bases like potassium carbonate under PTC conditions can be more practical and economical. nih.govsciencemadness.org The best results for N-alkylation of isatin have been reported using K₂CO₃ or Cs₂CO₃ in DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov

Alkylating Agent: Methyl iodide is a common and reactive methylating agent. Alternatives like dimethyl sulfate or methyl triflate ([¹¹C]CH₃OTf) can also be used, with the latter being particularly effective for increasing reactivity at lower temperatures. nih.gov

Temperature: Reaction temperatures can vary. While some N-alkylations proceed at room temperature, others require heating to achieve a reasonable reaction rate and completion. nih.govphasetransfercatalysis.com For example, studies on similar methylations have shown that temperatures around 100°C are often optimal. nih.gov

Catalyst: In PTC systems, the choice and amount of catalyst are important. Tetrabutylammonium salts are common, and sometimes a co-catalyst like potassium iodide (KI) is added to in-situ generate the more reactive alkyl iodide from an alkyl chloride or bromide, potentially allowing the reaction to proceed at lower temperatures. phasetransfercatalysis.com

Through careful optimization of these factors, the synthesis of this compound can be achieved with high efficiency and purity, providing a valuable compound for further research and application. researchgate.netresearchgate.net

Advanced Synthetic Techniques and Innovations

The quest for more efficient, environmentally benign, and atom-economical synthetic methods has led to the adoption of advanced techniques in the synthesis of heterocyclic compounds like indoline-2,3-dione derivatives. These methodologies often result in shorter reaction times, higher yields, and simplified purification processes.

Microwave-Assisted Synthesis of Indoline-2,3-dione Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing microwave irradiation to heat reactions rapidly and efficiently. researchgate.net This technique has been successfully applied to the synthesis of various indole (B1671886) and isatin derivatives, offering significant advantages over conventional heating methods. researchgate.netnih.gov The core principle of microwave heating involves the interaction of polar molecules or ions in the reaction mixture with the electromagnetic field, leading to rapid and uniform heating. researchgate.net

While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented, the general applicability of this method to analogous structures is well-established. For instance, the synthesis of various indole derivatives has been achieved with high efficiency and in significantly reduced reaction times using microwave irradiation. nih.govresearchgate.net Reactions that would typically require several hours under conventional heating can often be completed in a matter of minutes with microwave assistance. researchgate.netresearchgate.net

A notable example involves the synthesis of Schiff's bases of 1H-indole-2,3-dione (isatin) with various substituted anilines, which was efficiently carried out under microwave irradiation in the presence of acetic acid. researchgate.net This demonstrates the potential for microwave heating to facilitate condensation reactions involving the isatin core. Furthermore, a microwave-assisted protocol for the synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives from isatin derivatives and 1,3-indandione (B147059) has been reported, showcasing the utility of this technology in constructing complex molecular architectures in short reaction times and with good yields. bas.bg The synthesis of various fluorinated indole derivatives has also been successfully achieved using microwave irradiation, highlighting the versatility of this technique. tandfonline.com

The following table summarizes representative examples of microwave-assisted synthesis of indole and isatin derivatives, illustrating the typical reaction conditions and outcomes.

| Reactants | Catalyst/Solvent | Power/Temp. | Time | Product | Yield |

| 5-fluoroindoline-2,3-dione, anilines | CuPy₂Cl₂ / Ethanol | 200 W / 60°C | - | Fluorinated indole derivatives | Good |

| 1H-indole-2,3-dione, anilines | Acetic acid | 140 W | 4-10 min | Schiff's bases | - |

| Isatin derivatives, 1,3-indandione | SBA-Pr-SO₃H / Water | 500 W / 95°C | - | 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives | Good |

This table presents data from syntheses of related indole and isatin derivatives to illustrate the general parameters of microwave-assisted synthesis.

Given these examples, it is highly probable that a synthetic route to this compound could be significantly optimized using microwave technology, leading to a more sustainable and efficient process.

One-Pot and Multicomponent Reactions in the Synthesis of Related Spiro-Oxindoles

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient strategy for the construction of complex molecules from simple starting materials in a single synthetic operation without the isolation of intermediates. nih.govresearchgate.net Isatin and its derivatives, including this compound, are excellent substrates for such reactions, particularly in the synthesis of spiro-oxindoles, a class of compounds with significant biological and pharmaceutical importance. nih.gov

MCRs involving isatins are a powerful tool for generating molecular diversity and have been extensively used to create libraries of spiro-oxindole derivatives. researchgate.net A common approach is the [3+2] cycloaddition reaction, where an azomethine ylide, generated in situ from an isatin and an amino acid (such as L-proline or sarcosine), reacts with a dipolarophile. acs.orguevora.pt This methodology allows for the stereoselective synthesis of complex spiro-pyrrolidinyl oxindoles. acs.org

For instance, a three-component reaction between an isatin, an amino acid, and an α,β-unsaturated carbonyl compound can yield highly functionalized spiro-oxindoles in a single step. acs.org The reaction conditions can be optimized to achieve excellent regio- and stereoselectivity. acs.org The versatility of this approach is further demonstrated by the Lewis acid-catalyzed three-component reaction of an isatin with two different 1,3-dicarbonyl compounds, leading to the formation of spiro-oxindole pyranochromenedione derivatives with good functional group tolerance. nih.gov Bromo-substituted isatins have been shown to be well-tolerated in such reactions. nih.gov

The following table provides examples of one-pot and multicomponent reactions for the synthesis of spiro-oxindoles using isatin derivatives.

| Isatin Derivative | Other Reactants | Catalyst/Solvent | Product Type |

| Substituted isatins | Arylamine, cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindoles] |

| Substituted isatins | 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone | Lewis Acid | Spiro-oxindole pyranochromenedione |

| Isatin | L-proline, chalcones | Ethanol | Pyrrolizidine spiro-oxindoles |

| 5-methyl-2-thiohydantoin | Isatin derivatives, malononitrile | - | Novel spiro-oxindoles |

This table illustrates the diversity of spiro-oxindoles that can be synthesized from isatin derivatives through one-pot and multicomponent reactions.

These advanced synthetic strategies offer a direct and efficient pathway to complex molecular scaffolds. The application of these techniques to this compound would undoubtedly facilitate the rapid synthesis of a diverse range of novel spiro-oxindole derivatives for further investigation. The development of asymmetric organocatalytic one-pot reactions has even enabled the synthesis of six-membered spirocyclic oxindoles with multiple stereocenters in high yields and enantioselectivities. nih.gov

Reactivity and Mechanistic Investigations of 6 Bromo 1 Methylindoline 2,3 Dione

Reactivity at the Indoline-2,3-dione Core

The core structure of indoline-2,3-dione, commonly known as isatin (B1672199), is a hub of chemical reactivity. mdpi.com The presence of the N-methyl group and the bromine atom on the aromatic ring modifies the electron distribution and steric environment, influencing the reactions at both the aromatic and heterocyclic portions of the molecule.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the benzene (B151609) ring of the isatin core. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or Wheland intermediate. lumenlearning.comlibretexts.org The rate and regioselectivity of the substitution are governed by the electronic properties of the substituents already present on the ring. wikipedia.org

The isatin core possesses two carbonyl groups at positions C2 (amide) and C3 (ketone). The C3-ketone is highly electrophilic and is the primary site for nucleophilic addition reactions. mdpi.comnih.gov This reactivity is fundamental to the synthesis of a wide array of heterocyclic compounds, particularly spirooxindoles. nih.gov

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic C3 carbonyl carbon. unacademy.comkhanacademy.org This leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. unacademy.com Subsequent protonation of the alkoxide yields a 3-hydroxy-2-oxindole derivative. libretexts.org

This reactivity is exploited in various significant transformations:

Aldol (B89426) Condensation: Isatins can undergo aldol-type condensation reactions with active methylene (B1212753) compounds. mdpi.com

Spirooxindole Synthesis: A prominent application is the three-component reaction between an isatin derivative, an amino acid, and a dipolarophile (like an activated alkene) to form complex spiro-pyrrolidine-oxindoles. researchgate.netnih.govnih.gov In these reactions, the isatin first reacts with the amino acid to form an azomethine ylide, which then undergoes a [3+2] cycloaddition with the third component. researchgate.netnih.gov Various catalysts, including metal nanoparticles, can be employed to facilitate these syntheses. rsc.orgresearchgate.net

Baylis-Hillman Reaction: Isatin and its derivatives have been shown to be reactive electrophiles in the Baylis-Hillman reaction, reacting with activated alkenes in the presence of a catalyst like DABCO to yield functionalized 3-hydroxy-2-oxindoles. elsevierpure.com

The following table summarizes representative examples of nucleophilic addition reactions at the C3-carbonyl of isatin derivatives.

| Reaction Type | Isatin Derivative | Reagents | Catalyst | Product Type | Reference |

| Spirooxindole Synthesis | Substituted Isatins | L-proline, Phenyl vinyl sulfone | Thermal | Spirooxindole-phenylsulfone | nih.gov |

| Spirooxindole Synthesis | N-alkylisatins | Dimethyl acetylenedicarboxylate, 3-phenylimidazo[5,1-a]isoquinoline | None | Spirooxindole-pyrroline | researchgate.net |

| Spirooxindole Synthesis | Isatin | Malononitrile, N,N-disubstituted barbituric acid | SnO₂ Nanoparticles | Spiro-barbiturate-oxindole | researchgate.net |

| Baylis-Hillman | Isatin | Acrylic acid derivatives | DABCO | 3-hydroxy-3-(alkenyl)oxindole | elsevierpure.com |

Chemical Transformations Involving the Bromine Atom

The bromine atom at the C6 position is not merely a passive substituent; it is a key functional handle that enables further molecular diversification through modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides, such as 6-bromo-1-methylindoline-2,3-dione, are excellent substrates for these transformations. nih.gov The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is one of the most widely used methods. nih.gov

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This methodology allows for the introduction of a wide variety of substituents (alkyl, alkenyl, aryl) at the C6 position of the isatin ring, providing access to a diverse library of compounds that would be difficult to synthesize through other means. nih.govnih.gov

The table below illustrates the general conditions for Suzuki-Miyaura cross-coupling reactions.

The bromine atom significantly influences the electronic properties and reactivity of the entire this compound molecule.

Directing Effects: In electrophilic aromatic substitution, the resonance donation from the bromine atom preferentially stabilizes the arenium ion intermediate when the attack occurs at the positions ortho or para to the bromine. nih.gov Since the para position (C3) is part of the heterocyclic ring, and the ortho position C7 is sterically hindered and influenced by the adjacent lactam, electrophilic substitution is often directed to C5. The presence of bromine can increase the reactivity of radicals, which is a key consideration in certain reaction pathways. nih.gov

Reaction Mechanisms of Isatin Derivatives

The diverse reactivity of isatin derivatives stems from a few fundamental mechanistic pathways.

Mechanism of Nucleophilic Addition: As detailed in section 4.1.2, the most common reaction is nucleophilic addition to the C3 carbonyl. The reaction begins with the attack of a nucleophile on the electron-deficient C3 carbon, leading to a tetrahedral intermediate with a negative charge on the oxygen atom. unacademy.com This intermediate is then typically protonated by a solvent or an added acid to yield the final alcohol product. libretexts.org The reaction can be catalyzed by acid or base. In acid catalysis, the carbonyl oxygen is protonated first, making the carbonyl carbon more electrophilic. libretexts.org In base-catalyzed reactions, a more potent nucleophile is often generated.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for SEAr on the isatin ring follows a two-step process. libretexts.org First, the electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion). This step is typically the rate-determining step because it involves the temporary loss of aromaticity. lumenlearning.com In the second, faster step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

[3+2] Cycloaddition Mechanism: For the synthesis of spirooxindoles, a common mechanism is the [3+2] cycloaddition. researchgate.net This reaction involves the generation of a 1,3-dipole, typically an azomethine ylide from the condensation of the isatin C3-carbonyl and an amino acid. This dipole then reacts with a dipolarophile (e.g., an alkene or alkyne) in a concerted or stepwise fashion to form a five-membered heterocyclic ring attached to the C3 position of the oxindole (B195798) core in a spirocyclic fashion. researchgate.netnih.gov

Oxidation Reactions

The indoline-2,3-dione scaffold, commonly known as isatin, is itself an oxidized derivative of indole (B1671886). The synthesis of substituted isatins, including this compound, often involves the oxidation of a corresponding precursor. For instance, N-substituted isatins can be synthesized from the corresponding N-substituted indolin-2-ones. A notable method involves the use of sodium iodide (NaI) in a solvent like tetrahydrofuran (B95107) (THF) under a dry air atmosphere. This system facilitates the oxidation at the C3 position to yield the dione. rsc.org The general transformation from an oxindole to an isatin is a key oxidative step in the synthesis of this class of compounds. nih.gov

A specific synthetic route to a related compound, 6-bromo-1-butylindoline-2,3-dione, was achieved with an 85% yield, highlighting the efficiency of such oxidative approaches. rsc.org

Table 1: Synthesis of Isatin Derivatives via Oxidation

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methylindolin-2-one | NaI, THF, 60°C, 12h, dry air | 1-Methylindoline-2,3-dione | N/A | rsc.org |

Ring Expansion Processes

The isatin core can undergo ring expansion reactions to form larger heterocyclic systems, such as quinolines. Mechanistic studies on related indole derivatives have provided insight into these complex transformations. A proposed pathway involves a thiol-mediated three-step cascade. nih.gov

This process is theorized to initiate with a thiol-promoted dearomatizing spirocyclization. This is followed by a nucleophilic substitution step, which generates a strong Brønsted acid (like HBr) in situ. This acid then catalyzes a one-atom ring expansion, ultimately leading to the formation of a stable, aromatic quinoline (B57606) structure. nih.gov While this specific cascade was detailed for an indole-tethered ynone, the principles of spiro-indolenine intermediates and subsequent acid-promoted rearrangement are relevant to the potential ring expansion pathways of isatin derivatives like this compound. nih.gov

Friedel-Crafts Reactions

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution, where an aromatic ring attacks an electrophile generated from an alkyl or acyl halide with the aid of a Lewis acid catalyst. masterorganicchemistry.com The isatin ring system, however, is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups.

In the case of this compound, the benzene portion of the molecule is substituted with a bromine atom (an ortho-, para-director, but deactivating) and the N-methylated pyrrolidinedione ring (strongly deactivating). Any potential Friedel-Crafts reaction would be challenging and would likely require harsh conditions. If a reaction were to occur on the aromatic ring, the regiochemical outcome would be influenced by the directing effects of the existing substituents. The C3 position of the indole nucleus is typically the most nucleophilic site in indole itself; however, in isatin, this position is part of a ketone carbonyl group, making it highly electrophilic and prone to nucleophilic attack rather than participating in electrophilic substitution. mdpi.com

Aldol Condensation Pathways

The C3-carbonyl group of the isatin core is highly electrophilic and readily participates in condensation reactions with active methylene compounds, a process related to the Aldol condensation, often specifically a Knoevenagel condensation. This reactivity is a hallmark of the isatin scaffold. researchgate.net

In these reactions, this compound would act as the electrophilic carbonyl component. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then attacks the C3-carbonyl of the isatin, and subsequent dehydration leads to the formation of a C3-substituted exocyclic double bond. Isatin derivatives are also known to be reactive components in the Baylis-Hillman reaction. researchgate.net

Table 2: Potential Aldol-Type Condensation Reactions

| Reactant | Catalyst (Example) | Product Type |

|---|---|---|

| Malononitrile | Piperidine | 2-(6-Bromo-1-methyl-2-oxoindolin-3-ylidene)malononitrile |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-2-(6-bromo-1-methyl-2-oxoindolin-3-ylidene)acetate |

N-Acylation and N-Halogenation Reactions

For the specific compound this compound, the nitrogen atom (N1) is already substituted with a methyl group. Therefore, it cannot undergo further N-acylation or N-halogenation reactions at this position.

However, the precursor molecule, 6-bromoisatin (B21408), possesses an acidic proton on the N1 nitrogen. nih.govsigmaaldrich.com This site is readily deprotonated by a base, and the resulting anion can be alkylated or acylated. The synthesis of N-substituted isatins, such as the N-butyl analog of the title compound, relies on this reactivity. nih.gov The methylation of 6-bromopurine, another heterocyclic system, has shown that such alkylations can sometimes lead to mixtures of isomers (e.g., N7 vs. N9 alkylation), highlighting the importance of controlling regioselectivity. nih.gov In the case of this compound, this issue is circumvented by starting with an already N-methylated precursor.

Regioselectivity and Stereoselectivity in Reactions of this compound

The outcomes of reactions involving this compound are governed by the inherent electronic and steric properties of the molecule, which dictate the regioselectivity and stereoselectivity.

Regioselectivity: The primary site of reactivity for nucleophilic attacks and condensation reactions is the C3-carbonyl group. This is due to its high electrophilicity, which directs incoming nucleophiles to this position exclusively, leading to high regioselectivity. For example, in Aldol-type condensations, the reaction occurs at the C3-keto group and not the C2-amide carbonyl. researchgate.net

For potential electrophilic substitution on the aromatic ring (e.g., Friedel-Crafts), the regioselectivity is more complex. The ring is deactivated, but the directing effects of the N-methyl group (activating, ortho-, para-directing) and the bromine atom (deactivating, ortho-, para-directing) would compete. The substitution would likely be directed to the C5 or C7 positions, though such reactions are not synthetically common for this scaffold.

Stereoselectivity: Reactions at the C3 position can lead to the formation of new stereocenters.

E/Z Isomerism: In Knoevenagel-type condensation reactions, the product formed contains an exocyclic double bond at the C3 position. This can result in the formation of either (E) or (Z) isomers. The preferred isomer is often determined by the steric bulk of the substituents on the double bond.

Enantioselectivity: If a reaction at the C3-carbonyl converts the sp² carbon into a chiral sp³ center (e.g., through a Grignard reaction or reduction), a racemic mixture of enantiomers will be produced in the absence of a chiral influence. The development of asymmetric methods using chiral catalysts or reagents would be necessary to achieve stereoselectivity and favor the formation of one enantiomer over the other. Computational studies using methods like Density Functional Theory (DFT) can be employed to understand and predict the stereochemical outcomes of such reactions. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed due to its balance of accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. nih.gov DFT calculations can provide valuable information on the geometric and electronic properties of 6-Bromo-1-methylindoline-2,3-dione.

The first step in a computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The planarity of the indoline (B122111) ring system and the orientation of the N-methyl group are key parameters. Studies on similar molecules, like 5-substituted isatins, have utilized methods such as B3LYP with a 6-311++G(2d,2p) basis set to achieve reliable geometries. uokerbala.edu.iq The presence of the bromine atom at the 6-position and the methyl group at the N1 position would be expected to induce subtle changes in the geometry compared to unsubstituted isatin (B1672199).

While specific optimized geometry data for this compound is not available in the reviewed literature, a representative data table is shown below. Table 1: Theoretical Optimized Geometric Parameters (Example) (Note: Data not available in the scientific literature. The table is illustrative.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-N1 | - | C2-C1-N1 | - |

| C6-Br | - | C5-C6-Br | - |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net Analysis of the HOMO and LUMO energy levels for this compound would reveal how the electron-withdrawing bromine atom and the electron-donating methyl group influence its charge transfer characteristics.

Specific HOMO-LUMO energy values for this compound are not provided in the surveyed literature. The following table illustrates how such data would be presented. Table 2: Frontier Molecular Orbital Energies (Example) (Note: Data not available in the scientific literature. The table is illustrative.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. For this compound, the MEP map would highlight the electrophilic nature of the carbonyl carbons (C2 and C3) and the nucleophilic character of the carbonyl oxygens. researchgate.net This analysis is invaluable for predicting how the molecule might interact with biological targets or reagents. researchgate.net

Mulliken atomic charge analysis provides a method for partitioning the total electron density of a molecule among its constituent atoms. This calculation offers insight into the charge distribution and can help identify acidic and basic centers within the molecule. For this compound, this analysis would quantify the partial charges on each atom, reflecting the electronegativity differences and the effects of the bromo and methyl substituents on the electronic environment of the isatin core. Such information is crucial for understanding intermolecular interactions.

A detailed Mulliken charge distribution for this compound has not been reported in the available literature. An exemplary table is provided for illustration. Table 3: Mulliken Atomic Charges (Example) (Note: Data not available in the scientific literature. The table is illustrative.)

| Atom | Charge (a.u.) |

|---|---|

| Br | - |

| O(carbonyl) | - |

| N1 | - |

Quantum Chemical Descriptors and Their Interpretation

From the fundamental properties calculated via DFT, several quantum chemical descriptors can be derived. These descriptors provide a quantitative measure of various aspects of a molecule's reactivity and are useful for structure-activity relationship (QSAR) studies.

Using the energies of the HOMO and LUMO, global reactivity descriptors such as electronegativity (χ) and total hardness (η) can be calculated. Electronegativity represents the ability of a molecule to attract electrons, while hardness is a measure of its resistance to charge transfer. researchgate.net A hard molecule has a large HOMO-LUMO gap, and a soft molecule has a small one. researchgate.net

Quantitative values for these descriptors for this compound are not available in the reviewed scientific literature. The table below is for illustrative purposes. Table 4: Quantum Chemical Descriptors (Example) (Note: Data not available in the scientific literature. The table is illustrative.)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) (eV) | - |

| Total Hardness (η) (eV) | - |

Non-Bonding Orbital (NBO) Analysis for Intermolecular Interactions

A specific Non-Bonding Orbital (NBO) analysis for this compound has not been detailed in the available research. However, studies on this compound and its analogs have extensively used Hirshfeld surface analysis to investigate and quantify intermolecular interactions within the crystal structure. researchgate.net

Hirshfeld surface analysis of the N-methyl derivative has identified the predominant intermolecular contacts. researchgate.net These analyses reveal the nature and extent of various non-covalent interactions, such as hydrogen bonds and halogen bonds, which govern the molecular packing in the solid state. For related compounds like 6-Bromo-1-butylindoline-2,3-dione, detailed analyses of intermolecular forces show the presence of π–π stacking interactions and C—H⋯O hydrogen bonds that stabilize the crystal lattice. nih.gov In the crystal structure of the closely related 5-Bromo-1-methylindoline-2,3-dione (B1361368), molecules are linked by weak C—H⋯O hydrogen bonds and π–π interactions, with an inter-centroid distance of 3.510 (2) Å, forming a three-dimensional network. iucr.orgresearchgate.net These types of interactions are expected to be significant in the crystal packing of this compound as well.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

There are no specific studies available that report on the excited state properties of this compound using Time-Dependent Density Functional Theory (TD-DFT). This type of analysis would be valuable for understanding the photophysical properties of the molecule, such as its UV-Vis absorption spectrum and fluorescence characteristics.

Molecular Dynamics Simulations and Conformational Analysis

Currently, there are no published molecular dynamics simulations or detailed conformational analyses for this compound. Such studies would provide insight into the dynamic behavior of the molecule, including the flexibility of the indoline ring system and the rotational freedom of the methyl group. This information is particularly relevant for understanding how the molecule might interact with biological targets.

Role As a Chemical Building Block in Advanced Organic Synthesis

Precursor in the Construction of Complex Heterocyclic Systems

The isatin (B1672199) framework is a well-established starting point for the synthesis of various heterocyclic systems. Isatin and its derivatives are known precursors for medicines and dyes. nih.gov The reactivity of the C3-carbonyl group in 6-Bromo-1-methylindoline-2,3-dione allows for condensation reactions with a variety of nucleophiles to construct larger, more complex heterocyclic structures. For instance, isatins are used in the Pfitzinger reaction to synthesize quinoline (B57606) carboxylic acids and in the Sandmeyer isonitroso-acetanilide isatin synthesis.

The bromo-substituent at the 6-position offers a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of aryl, alkyl, and alkynyl groups. This dual reactivity makes this compound a powerful tool for generating molecular diversity in drug discovery programs.

Scaffold for Diversification via N-Alkylation and Ring Modifications

While the N1 position of the subject compound is already methylated, the principles of N-alkylation are central to the broader class of isatins and indoles, demonstrating the tunability of this scaffold. For related compounds like 6-bromoisatin (B21408), the nitrogen atom can be readily alkylated using various alkyl halides under basic conditions. nih.gov For example, the synthesis of N-butyl-6-bromoisatin is achieved by reacting 6-bromoisatin with n-bromobutane in the presence of potassium hydroxide. nih.gov This process allows for the introduction of a wide range of substituents at the nitrogen atom, influencing the molecule's steric and electronic properties.

Furthermore, studies on related indole (B1671886) systems have shown that regioselective alkylation at either the N1 or C6 position can be achieved by carefully selecting solvents and catalysts. acs.org This tunable reactivity underscores the potential for sophisticated modifications of the indole scaffold, including the this compound framework, to create libraries of compounds for screening.

Applications in the Synthesis of Organic Materials and Polymers

The unique electronic and structural properties of isatin derivatives suggest their potential utility in the field of material science. The extended π-system and the presence of electron-withdrawing carbonyl groups can impart desirable photophysical and electronic characteristics to larger molecules and polymers.

While specific research detailing the use of this compound as a capping agent is not extensively documented, the reactivity of the isatin core lends itself to this application. In polymerization, a capping agent is used to terminate the growing polymer chain, thereby controlling the molecular weight and functionality of the polymer's chain end. The reactive sites on the indoline-2,3-dione structure could potentially react with the active end of a polymer chain, effectively halting further polymerization and introducing the isatin moiety as an end-group. This functionalization could be used to impart specific properties, such as fluorescence or bioactivity, to the resulting polymer.

Development of Novel Synthetic Pathways for Fused and Spiro-Ring Systems

The dicarbonyl nature of this compound makes it an excellent substrate for the construction of complex, three-dimensional architectures like fused and spiro-ring systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid structures and novel spatial arrangement of functional groups.

The C3-carbonyl group of isatins is a key electrophilic center for reactions that form spirocyclic systems. For example, formal [3+2] annulation reactions between isatins and allylsilanes have been shown to produce spiro-oxindole derivatives. researchgate.net These types of cycloaddition reactions provide a powerful method for rapidly building molecular complexity from relatively simple starting materials. The development of such synthetic pathways using this compound would allow for the creation of novel spirocyclic and fused-ring scaffolds, further expanding the chemical space accessible to organic chemists.

Future Research Directions in 6 Bromo 1 Methylindoline 2,3 Dione Chemistry

Exploration of Undiscovered Reactivity Pathways

The inherent reactivity of the indoline-2,3-dione core, characterized by an electrophilic C3-ketone and an adjacent C2-amide carbonyl, is well-established. However, the presence of an N-methyl group and a bromine atom at the 6-position significantly modulates this reactivity, opening doors to new chemical transformations. Future research should focus on leveraging these features. For instance, isatin (B1672199) and its analogs are known to be versatile substrates for synthesizing a wide array of heterocyclic compounds iucr.org. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the aromatic ring and the carbonyl carbons, potentially enabling novel reactions that are sluggish or unobserved with unsubstituted N-methylisatin.

Exploration could proceed in several directions:

Novel Multicomponent Reactions (MCRs): Designing new MCRs where 6-bromo-1-methylindoline-2,3-dione acts as the central scaffold could lead to the rapid assembly of complex molecular architectures.

Unconventional Cycloadditions: While [3+2] cycloadditions involving the C3-carbonyl are known for isatins mdpi.com, the specific electronic properties of this compound might facilitate formal [2+2] or [4+2] cycloadditions across the C=C bond of the enone system under photochemical or thermal conditions.

Catalytic Enantioselective Transformations: Developing new catalytic systems for the enantioselective reduction of the C3-ketone or for additions of nucleophiles would provide access to chiral building blocks of significant value.

Development of Novel and Sustainable Synthetic Methodologies

Advancing the practical utility of this compound hinges on the development of efficient and environmentally benign synthetic routes. Current methods often rely on the N-alkylation of the corresponding 6-bromoisatin (B21408).

Future synthetic research should prioritize sustainability and efficiency:

Phase Transfer Catalysis (PTC): The alkylation of 6-bromoisatin can be achieved in good yields using phase transfer catalysis (PTC) with reagents like tetra-n-butylammonium bromide (TBAB) as the catalyst in the presence of a base such as potassium carbonate. researchgate.net This method offers mild reaction conditions and operational simplicity. A similar PTC-based approach using iodomethane (B122720) is effective for the synthesis of the isomeric 5-bromo-1-methylindoline-2,3-dione (B1361368) iucr.org.

Continuous Flow Synthesis: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, often leading to higher yields and minimized byproducts compared to batch processing. Adapting the synthesis of this compound to a flow process could enhance scalability and safety.

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions. mdpi.com Its application to the N-methylation of 6-bromoisatin or to subsequent functionalization steps could drastically reduce reaction times and improve energy efficiency.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity, guiding experimental design and saving significant resources. For this compound and its derivatives, advanced computational modeling is a frontier for predictive design.

Density Functional Theory (DFT) has been successfully applied to understand the structural and electronic properties of related N-alkylated 6-bromoindoline-2,3-dione derivatives. researchgate.net By performing geometrical optimizations, researchers can predict bond lengths, bond angles, and spectroscopic signatures. researchgate.net

Key areas for computational exploration include:

Reactivity Prediction: Calculating the energies of frontier molecular orbitals (HOMO and LUMO) can help predict the most likely sites for nucleophilic and electrophilic attack, guiding the exploration of new reactions. researchgate.net For N-alkylated 6-bromoisatins, the HOMO and LUMO are primarily formed from the π and π* molecular orbitals of the aromatic system, respectively. researchgate.net

Spectroscopic Correlation: DFT calculations can be used to compute theoretical spectral data (e.g., ¹H and ¹³C-NMR), which can then be compared with experimental results to confirm structural assignments. researchgate.net

Intermolecular Interaction Analysis: Techniques like Hirshfeld surface analysis can be used to understand and quantify non-binding intermolecular interactions that govern the solid-phase crystal packing of these molecules. researchgate.net

Table 1: Computational Methods Applied to 6-Bromoindoline-2,3-dione Derivatives

| Parameter | Description | Reference |

| Method | Density Functional Theory (DFT) with Becke-3-Lee-Yang-Parr (B3LYP) functional | researchgate.net |

| Basis Set | 6-311++G(d,p) | researchgate.net |

| Software | Gaussian 09W | researchgate.net |

| Calculated Properties | Geometric optimization, HOMO/LUMO energies, ¹H and ¹³C-NMR spectra, Hirshfeld surface analysis | researchgate.net |

Integration into Supramolecular Chemistry and Materials Science

The unique combination of a planar aromatic system, hydrogen bond acceptors (carbonyl oxygens), and a halogen atom makes this compound an attractive building block for supramolecular assemblies and advanced materials. Crystal structure analyses of the related 5-bromo-1-methylindoline-2,3-dione reveal a nearly coplanar ring system where molecules are linked in the crystal lattice through weak C–H···O hydrogen bonds and π–π stacking interactions, forming a three-dimensional network. iucr.orgresearchgate.net

Future research in this area should target:

Crystal Engineering: Systematically studying how modifications to the scaffold influence crystal packing to design materials with specific topologies and properties. The bromine atom, in particular, can participate in halogen bonding, a highly directional non-covalent interaction.

Organic Electronics: The parent indole (B1671886) structure is a component of many organic semiconductors. The defined structure and potential for π–π stacking in derivatives of this compound make them candidates for investigation in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs): The carbonyl oxygens can act as coordination sites for metal ions. Functionalizing the aromatic ring with additional linker groups could produce novel MOFs with potential applications in gas storage or catalysis.

Chemo- and Regioselective Functionalization Strategies

The molecule possesses multiple reactive sites: the C3-carbonyl, the C5 and C7 positions on the aromatic ring, and the C=C bond of the α,β-unsaturated ketone system. Developing strategies to selectively functionalize one site in the presence of others is a significant challenge and a key research direction.

Promising strategies include:

Selective Carbonyl Chemistry: The C3-carbonyl is typically more electrophilic than the C2-amide carbonyl. This inherent difference can be exploited in reactions like aldol (B89426) condensations, Wittig reactions, and the synthesis of spirocycles. For instance, chemo- and regioselective [3+2] cycloaddition reactions between isatins, amino acids, and nitro-olefins preferentially occur at the C3-carbonyl to yield functionalized spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com

Directed Ortho-Metalation (DoM): The N-methyl group and the carbonyl groups can potentially direct lithiation or other metalation reactions to the C7 position of the aromatic ring, allowing for subsequent functionalization with various electrophiles.

Catalyst-Controlled Regioselectivity: The choice of catalyst and reaction conditions can invert the "natural" reactivity. For example, in the alkylation of ambident nucleophiles like pyrimidinones, the use of caesium carbonate can strongly favor O-alkylation over N-alkylation, a principle that could be applied to selectively target the carbonyl oxygens of the isatin core. nih.gov Similarly, palladium-catalyzed reactions can achieve high regioselectivity in C-H activation steps on bromo-substituted heteroaromatic rings. acs.org

Table 2: Examples of Regioselective Reactions on the Isatin Scaffold

| Reaction Type | Position of Functionalization | Reagents/Conditions | Selectivity | Reference |

| N-Alkylation | N1-Position | Alkyl halides, K₂CO₃, TBAB (PTC) | N-selective | researchgate.net |

| [3+2] Cycloaddition | C3-Carbonyl | Amino acids, (E)-2-aryl-1-nitroethenes, MW irradiation | Chemo- and Regioselective | mdpi.com |

| O-Alkylation | O-Position (Carbonyl) | Alkyl halides, Cs₂CO₃ | O-selective (on pyrimidinones) | nih.gov |

Q & A

Q. How is the molecular structure of 6-Bromo-1-methylindoline-2,3-dione experimentally confirmed?

The molecular structure is typically confirmed using single-crystal X-ray diffraction (SC-XRD). This technique provides precise bond lengths, angles, and torsion angles, which are critical for validating the compound's geometry. For example, analogous brominated indoline-diones (e.g., 6-bromo-1-butylindoline-2,3-dione) have been structurally characterized with SC-XRD, yielding mean σ(C–C) = 0.005 Å and R factors < 0.04, ensuring high accuracy . Similar protocols apply to the methyl-substituted derivative, with attention to packing interactions and hydrogen bonding networks .

Q. What safety protocols are recommended for handling this compound?

Safety data sheets for structurally similar brominated indoline-diones (e.g., 5-bromo-4-chloro-indoline-2,3-dione) indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Researchers should use PPE (gloves, goggles), work in a fume hood, and consult safety guidelines for halogenated heterocycles. Emergency measures include rinsing exposed areas and seeking medical attention .

Q. What spectroscopic methods are used to characterize this compound?

Key methods include:

- NMR : H and C NMR to confirm substitution patterns (e.g., bromine at C6, methyl at N1).

- FT-IR : Peaks near 1700–1750 cm confirm the carbonyl groups (C2 and C3 ketones).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 242.05 for CHBrNO) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yields?

Optimization strategies include:

- Bromination position control : Electrophilic substitution at C6 requires careful selection of directing groups (e.g., methyl at N1 enhances regioselectivity).

- Catalysis : Lewis acids (e.g., FeCl) can improve bromination efficiency.

- Purification : Recrystallization from ethanol/water mixtures enhances purity, as demonstrated for related indoline-diones .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s reactivity?

Comparative studies of analogs (e.g., 6-bromo-1-butylindoline-2,3-dione vs. 6-chloro-1-methylindoline-2,3-dione) reveal that:

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

Discrepancies (e.g., NMR signal splitting vs. SC-XRD symmetry) arise from dynamic effects (e.g., tautomerism). To resolve these:

Q. What strategies are used to study surface interactions or environmental stability of this compound?

Advanced microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) can analyze adsorption on indoor/outdoor surfaces. For example, indoline-diones may undergo oxidation on silica surfaces, forming quinone derivatives. Controlled exposure experiments in humidity chambers simulate environmental degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。